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molecular formula C6H7N3O2 B1351183 1-Hydroxybenzotriazole hydrate CAS No. 80029-43-2

1-Hydroxybenzotriazole hydrate

Cat. No. B1351183
M. Wt: 153.14 g/mol
InChI Key: PJUPKRYGDFTMTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07919517B2

Procedure details

In a similar manner to Example 5, Compound 38 (240 mg, 36%) was obtained using (E)-3-[2-(1H-indazol-3-yl)vinyl]benzoic acid (500 mg, 1.89 mmol) obtained in a similar manner to Step 6 of Example 1, N-acetylethylenediamine (290 mg, 3.82 mmol), 1-hydroxybenzotriazole monohydrate (332 mg, 2.46 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (510 mg, 2.66 mmol) and N-methylmorpholine (420 μL, 3.82 μmmol).
Quantity
420 μL
Type
reactant
Reaction Step One
Quantity
240 mg
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[ClH:1].[C:2]([NH:5][CH2:6][CH2:7][NH:8][C:9](=O)[C:10]1C=CC=[C:12](/[CH:16]=[CH:17]/[C:18]2C3C(=CC=CC=3)[NH:20][N:19]=2)C=1)(=[O:4])[CH3:3].[NH:28]1[C:36]2C(=CC=CC=2)C(/C=C/C2C=C(C=CC=2)C(O)=[O:43])=N1.[CH3:48][N:49]1[CH2:54][CH2:53]OC[CH2:50]1>>[C:2]([NH:5][CH2:6][CH2:7][NH2:8])(=[O:4])[CH3:3].[OH2:43].[OH:43][N:19]1[C:18]2[CH:17]=[CH:16][CH:12]=[CH:53][C:54]=2[N:49]=[N:20]1.[ClH:1].[CH2:9]([N:8]=[C:7]=[N:28][CH2:36][CH2:53][CH2:54][N:49]([CH3:48])[CH3:50])[CH3:10] |f:0.1,5.6,7.8|

Inputs

Step One
Name
Quantity
420 μL
Type
reactant
Smiles
CN1CCOCC1
Step Two
Name
Quantity
240 mg
Type
reactant
Smiles
Cl.C(C)(=O)NCCNC(C1=CC(=CC=C1)\C=C\C1=NNC2=CC=CC=C12)=O
Step Three
Name
Quantity
500 mg
Type
reactant
Smiles
N1N=C(C2=CC=CC=C12)/C=C/C=1C=C(C(=O)O)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NCCN
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.82 mmol
AMOUNT: MASS 290 mg
Name
Type
product
Smiles
O.ON1N=NC2=C1C=CC=C2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.46 mmol
AMOUNT: MASS 332 mg
Name
Type
product
Smiles
Cl.C(C)N=C=NCCCN(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.66 mmol
AMOUNT: MASS 510 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07919517B2

Procedure details

In a similar manner to Example 5, Compound 38 (240 mg, 36%) was obtained using (E)-3-[2-(1H-indazol-3-yl)vinyl]benzoic acid (500 mg, 1.89 mmol) obtained in a similar manner to Step 6 of Example 1, N-acetylethylenediamine (290 mg, 3.82 mmol), 1-hydroxybenzotriazole monohydrate (332 mg, 2.46 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (510 mg, 2.66 mmol) and N-methylmorpholine (420 μL, 3.82 μmmol).
Quantity
420 μL
Type
reactant
Reaction Step One
Quantity
240 mg
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[ClH:1].[C:2]([NH:5][CH2:6][CH2:7][NH:8][C:9](=O)[C:10]1C=CC=[C:12](/[CH:16]=[CH:17]/[C:18]2C3C(=CC=CC=3)[NH:20][N:19]=2)C=1)(=[O:4])[CH3:3].[NH:28]1[C:36]2C(=CC=CC=2)C(/C=C/C2C=C(C=CC=2)C(O)=[O:43])=N1.[CH3:48][N:49]1[CH2:54][CH2:53]OC[CH2:50]1>>[C:2]([NH:5][CH2:6][CH2:7][NH2:8])(=[O:4])[CH3:3].[OH2:43].[OH:43][N:19]1[C:18]2[CH:17]=[CH:16][CH:12]=[CH:53][C:54]=2[N:49]=[N:20]1.[ClH:1].[CH2:9]([N:8]=[C:7]=[N:28][CH2:36][CH2:53][CH2:54][N:49]([CH3:48])[CH3:50])[CH3:10] |f:0.1,5.6,7.8|

Inputs

Step One
Name
Quantity
420 μL
Type
reactant
Smiles
CN1CCOCC1
Step Two
Name
Quantity
240 mg
Type
reactant
Smiles
Cl.C(C)(=O)NCCNC(C1=CC(=CC=C1)\C=C\C1=NNC2=CC=CC=C12)=O
Step Three
Name
Quantity
500 mg
Type
reactant
Smiles
N1N=C(C2=CC=CC=C12)/C=C/C=1C=C(C(=O)O)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NCCN
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.82 mmol
AMOUNT: MASS 290 mg
Name
Type
product
Smiles
O.ON1N=NC2=C1C=CC=C2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.46 mmol
AMOUNT: MASS 332 mg
Name
Type
product
Smiles
Cl.C(C)N=C=NCCCN(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.66 mmol
AMOUNT: MASS 510 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07919517B2

Procedure details

In a similar manner to Example 5, Compound 38 (240 mg, 36%) was obtained using (E)-3-[2-(1H-indazol-3-yl)vinyl]benzoic acid (500 mg, 1.89 mmol) obtained in a similar manner to Step 6 of Example 1, N-acetylethylenediamine (290 mg, 3.82 mmol), 1-hydroxybenzotriazole monohydrate (332 mg, 2.46 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (510 mg, 2.66 mmol) and N-methylmorpholine (420 μL, 3.82 μmmol).
Quantity
420 μL
Type
reactant
Reaction Step One
Quantity
240 mg
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[ClH:1].[C:2]([NH:5][CH2:6][CH2:7][NH:8][C:9](=O)[C:10]1C=CC=[C:12](/[CH:16]=[CH:17]/[C:18]2C3C(=CC=CC=3)[NH:20][N:19]=2)C=1)(=[O:4])[CH3:3].[NH:28]1[C:36]2C(=CC=CC=2)C(/C=C/C2C=C(C=CC=2)C(O)=[O:43])=N1.[CH3:48][N:49]1[CH2:54][CH2:53]OC[CH2:50]1>>[C:2]([NH:5][CH2:6][CH2:7][NH2:8])(=[O:4])[CH3:3].[OH2:43].[OH:43][N:19]1[C:18]2[CH:17]=[CH:16][CH:12]=[CH:53][C:54]=2[N:49]=[N:20]1.[ClH:1].[CH2:9]([N:8]=[C:7]=[N:28][CH2:36][CH2:53][CH2:54][N:49]([CH3:48])[CH3:50])[CH3:10] |f:0.1,5.6,7.8|

Inputs

Step One
Name
Quantity
420 μL
Type
reactant
Smiles
CN1CCOCC1
Step Two
Name
Quantity
240 mg
Type
reactant
Smiles
Cl.C(C)(=O)NCCNC(C1=CC(=CC=C1)\C=C\C1=NNC2=CC=CC=C12)=O
Step Three
Name
Quantity
500 mg
Type
reactant
Smiles
N1N=C(C2=CC=CC=C12)/C=C/C=1C=C(C(=O)O)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NCCN
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.82 mmol
AMOUNT: MASS 290 mg
Name
Type
product
Smiles
O.ON1N=NC2=C1C=CC=C2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.46 mmol
AMOUNT: MASS 332 mg
Name
Type
product
Smiles
Cl.C(C)N=C=NCCCN(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.66 mmol
AMOUNT: MASS 510 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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